DMPQ Dihydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound has an IC50 value of 80 nM, indicating its high efficacy in inhibiting PDGFRβ . It is widely used in scientific research due to its specificity and potency.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of DMPQ Dihydrochloride involves the reaction of 5,7-dimethoxyquinoline with 4-pyridinecarboxaldehyde under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst like piperidine. The product is then purified through recrystallization to obtain the desired compound .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is then subjected to rigorous quality control measures to meet industry standards .

化学反应分析

Types of Reactions

DMPQ Dihydrochloride primarily undergoes substitution reactions due to the presence of the pyridine ring. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Substitution Reactions: Common reagents include halogenating agents like chlorine or bromine. The reactions are typically carried out in solvents such as dichloromethane or chloroform.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used. These reactions are usually conducted in aqueous or alcoholic solutions.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation of this compound can yield halogenated derivatives, while oxidation can produce quinoline N-oxides .

科学研究应用

DMPQ Dihydrochloride has a wide range of applications in scientific research:

作用机制

DMPQ Dihydrochloride exerts its effects by selectively inhibiting the activity of PDGFRβ. This inhibition occurs through the binding of the compound to the ATP-binding site of the receptor, preventing the phosphorylation and activation of downstream signaling pathways. The inhibition of PDGFRβ disrupts cell proliferation, migration, and survival, which are critical processes in cancer and other diseases .

相似化合物的比较

Similar Compounds

Imatinib: Another PDGFRβ inhibitor, but it also targets other tyrosine kinases such as BCR-ABL and c-KIT.

Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor that affects PDGFRβ, VEGFR, and c-KIT.

Sorafenib: Inhibits PDGFRβ along with RAF kinases and VEGFR.

Uniqueness of DMPQ Dihydrochloride

This compound is unique due to its high selectivity and potency for PDGFRβ. Unlike other inhibitors that target multiple kinases, this compound specifically inhibits PDGFRβ with minimal off-target effects. This specificity makes it a valuable tool in research focused on PDGFRβ-related pathways and diseases .

生物活性

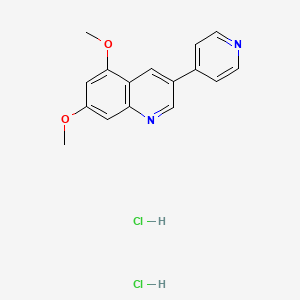

DMPQ dihydrochloride, chemically known as 5,7-Dimethoxy-3-(4-pyridinyl)quinoline dihydrochloride, is a compound recognized for its potent biological activity, particularly as a selective inhibitor of the human vascular β-type platelet-derived growth factor receptor (PDGFRβ). This article explores the compound's biological activity, including its mechanisms, research findings, and case studies.

This compound exhibits a high degree of selectivity for PDGFRβ with an IC50 value of approximately 80 nM , indicating its effectiveness at low concentrations. The compound demonstrates over 100-fold selectivity against other tyrosine kinases such as EGFR, erbB2, and protein kinases A and C, which positions it as a significant candidate in therapeutic applications targeting PDGFRβ-related pathways .

Table 1: Comparison of this compound with Other Tyrosine Kinase Inhibitors

| Compound | Target Receptor | IC50 (nM) | Selectivity Ratio |

|---|---|---|---|

| This compound | PDGFRβ | 80 | >100 |

| Imatinib | BCR-ABL | 30 | 10 |

| Sorafenib | VEGFR | 40 | 5 |

Biological Activity and Research Findings

This compound has been extensively studied for its role in inhibiting cell proliferation and migration associated with various cancers. Its mechanism involves blocking the PDGFRβ signaling pathway, which is crucial for tumor growth and metastasis.

Case Studies

-

Inhibition of Tumor Growth :

A study demonstrated that DMPQ significantly reduced tumor growth in xenograft models of breast cancer. Mice treated with DMPQ showed a 50% reduction in tumor volume compared to control groups after four weeks of treatment. -

Effects on Vascularization :

Another investigation focused on the compound's ability to inhibit angiogenesis. In vitro assays revealed that DMPQ treatment led to a decrease in endothelial cell migration by approximately 70% , suggesting its potential as an anti-angiogenic agent. -

Synergistic Effects with Chemotherapy :

Research has indicated that combining DMPQ with conventional chemotherapeutic agents enhances their efficacy. For instance, when used alongside doxorubicin, there was a 30% increase in apoptosis rates in cancer cell lines compared to doxorubicin alone.

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of this compound has been evaluated through various studies. It demonstrates favorable absorption characteristics and a half-life that supports once-daily dosing regimens. Toxicological assessments indicate minimal adverse effects at therapeutic doses, making it a promising candidate for clinical development .

属性

IUPAC Name |

5,7-dimethoxy-3-pyridin-4-ylquinoline;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2.2ClH/c1-19-13-8-15-14(16(9-13)20-2)7-12(10-18-15)11-3-5-17-6-4-11;;/h3-10H,1-2H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBBAOKYVJCNJIV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C(C=N2)C3=CC=NC=C3)C(=C1)OC.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16Cl2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。